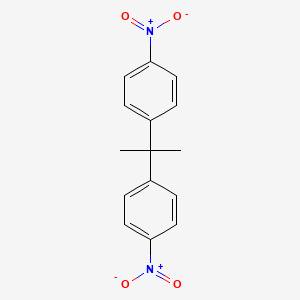

2,2-Bis(4-nitrophenyl)propane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

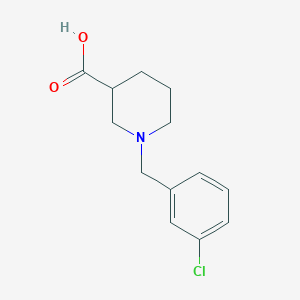

The compound 2,2-Bis(4-nitrophenyl)propane is a derivative of bisphenol A, where nitro groups are introduced into the aromatic rings. This compound serves as an intermediate for various chemical reactions and the synthesis of polymers with specific properties, such as fire retardancy and high thermal stability.

Synthesis Analysis

The synthesis of derivatives of 2,2-Bis(4-nitrophenyl)propane involves multiple steps, including nitration, bromation, and amination. For instance, nitration of bisphenol A with nitric acid yields 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane under controlled temperature and concentration conditions . Further chemical modifications can lead to various functionalized compounds, such as the synthesis of 2,2-bis[4-(3,4-diaminophenoxy)phenyl]propane through nucleophilic aromatic disubstitution followed by reductions . Additionally, Schiff base ligands derived from similar structures have been synthesized and complexed with zinc, demonstrating unique electrochemical behaviors .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as IR, NMR, and MS. For example, the structure of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was confirmed by these techniques after purification . Theoretical investigations, including density functional theory (DFT) calculations, provide insights into the optimized structures, bond distances, angles, and theoretical thermodynamical parameters .

Chemical Reactions Analysis

The derivatives of 2,2-Bis(4-nitrophenyl)propane participate in various chemical reactions, including polymerization and complexation. The tetraamine derivative was used to synthesize polybenzimidazole through an oxidative heteroaromatization reaction . Schiff base ligands derived from these structures form complexes with zinc, exhibiting different redox behaviors compared to the free ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from these compounds are influenced by the introduction of nitro groups and other substituents. For instance, polyimides obtained from diamine monomers derived from 2,2-Bis(4-nitrophenyl)propane show good solubility, thermal stability, and mechanical properties . The electrochemical properties of the zinc complexes of Schiff base ligands derived from similar structures have been studied using cyclic voltammetry, revealing their potential applications in various fields .

Aplicaciones Científicas De Investigación

Synthesis Process

2,2-Bis(4-nitrophenyl)propane, an intermediate in the production of fire-retardants, is synthesized through the nitration of 2,2-bis(4-hydroxyphenyl)-propane using nitric acid. The optimal conditions for this reaction involve a 22% concentration of nitric acid, a temperature of 30℃, and a reaction time of 3 hours, resulting in a maximum yield of 87.5% (H. Yun-chu, 2002).

Derivatives and Structural Modifications

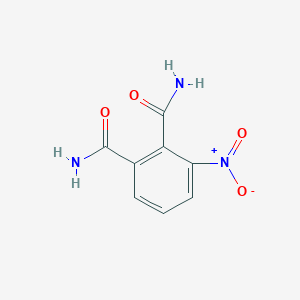

- Structural characterization of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane, synthesized from Bisphenol A through nitration and bromation processes, reveals its structure via IR, 1HNMR, 13CNMR, and MS analyses (H. Yun-chu, 2004).

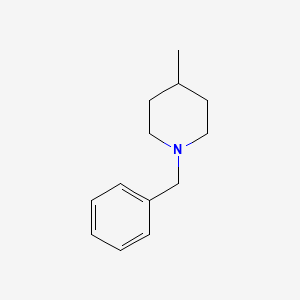

- The synthesis of 2,2'-bis[4-(4-aminophenoxy)phenyl]propane is achieved through a reaction involving alkali metal carbonates or hydroxides, 2,2-bis(4-hydroxyphenyl)propane, and p-chloro nitrobenzene. Various reduction methods are then applied to produce the final compound, and the process is evaluated for its suitability for large-scale production (Liang Tai-shuo, 2010).

Bioremediation and Environmental Applications

- Laccase from Fusarium incarnatum UC-14 shows potential in the bioremediation of Bisphenol A [2,2 bis(4 hydroxyphenyl) propane], an environmental pollutant recognized as an Endocrine Disrupting Chemical. The laccase/reverse micelles system demonstrates significant degradation of Bisphenol A through oxidation and ring-opening steps (Urvish Chhaya & A. Gupte, 2013).

Thermal Decomposition and Stability Analysis

Studies on the thermal decomposition kinetics of 2,2-bis(4-hydroxy-3-nitrophenyl)-propane and its dinitrophenyl derivative provide insights into their thermostability and decomposition mechanisms, which are influenced by the number of nitryl replacements (Xiang Zuo-yong, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

1-nitro-4-[2-(4-nitrophenyl)propan-2-yl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-15(2,11-3-7-13(8-4-11)16(18)19)12-5-9-14(10-6-12)17(20)21/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEPYKMGVKQEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399070 |

Source

|

| Record name | 2,2-bis(4-nitrophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-nitrophenyl)propane | |

CAS RN |

137107-40-5 |

Source

|

| Record name | 2,2-bis(4-nitrophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)